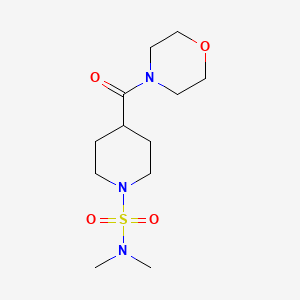

2-(2-萘基)-2-氧代乙基N-(4-氯苯甲酰)甘氨酸酯

描述

Synthesis Analysis

The synthesis of related compounds involves multistep chemical processes, including condensation, cyclisation, and reduction reactions. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound with a somewhat similar naphthyl structure, was synthesized through a process involving the condensation of ethyl 2-chloroacetate with a hydroxy group of a naphtho[1,2-b]pyran derivative, followed by cyclisation and reduction with hydrogen in the presence of Pd/C at room temperature (Ju Liu et al., 2018).

Molecular Structure Analysis

The determination of crystal structures is crucial for understanding the molecular configuration and spatial arrangement of atoms within a compound. For related structures, X-ray diffraction and density functional theory (DFT) have been employed to analyze and confirm their geometric parameters, providing insights into their molecular conformation and stability (C. S. Chidan Kumar et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds like 2-(2-naphthyl)-2-oxoethyl N-(4-chlorobenzoyl)glycinate are influenced by their functional groups and molecular structure. Studies on similar naphthyl-containing compounds have shown distinct chemical reactions, such as the free-radical initiated copolymerization and reactions with iodemethane to form novel salts, demonstrating their potential in creating materials with antimicrobial and semiconducting properties (C. Soykan et al., 2013).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystallinity, are critical for their application in material science and chemistry. The synthesis and characterization of related compounds provide valuable data on these properties, enabling the prediction of behavior and compatibility in various environments (G. Karayannidis et al., 1998).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, stability, and interaction of a compound with other substances. For compounds with a naphthyl group, studies have focused on their reactivity ratios, electronic parameters, and conductivity, providing insights into their potential as organic semiconductors and their applications in electronic devices (C. Soykan et al., 2010).

科学研究应用

抗病毒应用和催化活性

源自2-萘酚的化合物,例如使用聚乙二醇结合磺酸 (PEG-OSO3H) 作为催化剂合成的化合物,已显示出对烟草花叶病毒具有显著的抗病毒活性 (Naidu 等,2012)。这表明2-萘酚的衍生物,可能包括2-(2-萘基)-2-氧代乙基N-(4-氯苯甲酰)甘氨酸酯,可以探索其抗病毒潜力。

不对称合成和化学选择性

定制的双功能吡哆醛催化剂使甘氨酸酯不对称α-烯丙基化具有转换化学选择性,证明了甘氨酸酯衍生物在合成手性分子中的效用。这一过程以高产率和优异的立体选择性生成手性多取代谷氨酸酯 (马等,2022)。此类方法可适用于复杂分子的合成,包括与2-(2-萘基)-2-氧代乙基N-(4-氯苯甲酰)甘氨酸酯相关的分子,突出了其在不对称合成和有机化学中的潜力。

环境和化学转化

2-萘酚在硼掺杂金刚石电极上的阳极氧化突出了萘酚衍生物的电化学性质,表明它们在环境修复和有机合成工艺中的潜力 (Panizza 等,2001)。此类电化学性质可能与在类似环境中研究或应用2-(2-萘基)-2-氧代乙基N-(4-氯苯甲酰)甘氨酸酯有关。

氧化低聚

顺式-双(甘氨酸铜(II)对2-萘酚的氧化低聚的研究表明,低聚物具有热传感性质 (Handique 和 Baruah,2001)。这表明萘酚衍生物在材料科学和传感器开发中具有潜在应用,这可以扩展到2-(2-萘基)-2-氧代乙基N-(4-氯苯甲酰)甘氨酸酯。

新型化合物的合成和表征

作为一类新的高度非平面电子给体的萘啶的简便合成和表征,提供了稳定的自由基阳离子 (Desmarets 等,2006),展示了创造具有独特电子性质的新型化合物的创新方法。这种探索可以涵盖2-(2-萘基)-2-氧代乙基N-(4-氯苯甲酰)甘氨酸酯等化合物,强调了其在电子和材料科学中的潜力。

属性

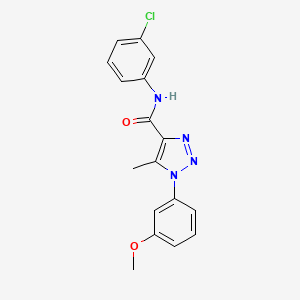

IUPAC Name |

(2-naphthalen-2-yl-2-oxoethyl) 2-[(4-chlorobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4/c22-18-9-7-15(8-10-18)21(26)23-12-20(25)27-13-19(24)17-6-5-14-3-1-2-4-16(14)11-17/h1-11H,12-13H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSLOFWGFKJAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)CNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4583037.png)

![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)

![1-(2,6-dichlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4583046.png)

![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)

![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)

![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)

![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)